Cas no 26219-26-1 (1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1))
![1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1) structure](https://it.kuujia.com/scimg/cas/26219-26-1x500.png)
26219-26-1 structure
Nome del prodotto:1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1)
1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1)
- ethyl 2-[4-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]piperazin-1-yl]acetate,hydrochloride
- 1-Piperazineacetic acid, 4-(3,4-dichlorocinnamoyl)-, ethyl ester, hydrochloride
- 4-(3,4-Dichlorocinnamoyl)-1-piperazineacetic acid ethyl ester hydrochloride
- 26219-26-1
-
- Inchi: InChI=1S/C17H20Cl2N2O3.ClH/c1-2-24-17(23)12-20-7-9-21(10-8-20)16(22)6-4-13-3-5-14(18)15(19)11-13;/h3-6,11H,2,7-10,12H2,1H3;1H/b6-4+;
- Chiave InChI: WQVSYCVXYJNFNK-CVDVRWGVSA-N
- Sorrisi: Cl.CCOC(CN1CCN(C(/C=C/C2C=CC(Cl)=C(Cl)C=2)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 406.06203
- Massa monoisotopica: 406.061776
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
Proprietà sperimentali
- Punto di ebollizione: 538.9°Cat760mmHg
- Punto di infiammabilità: 279.7°C
- PSA: 49.85
1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1) Letteratura correlata
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
26219-26-1 (1-Piperazineaceticacid, 4-[3-(3,4-dichlorophenyl)-1-oxo-2-propen-1-yl]-, ethyl ester,hydrochloride (1:1)) Prodotti correlati
- 1246184-50-8(6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine)
- 26029-04-9(N-Allyl-2-benzoylhydrazinecarbothioamide)
- 941967-52-8(N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide)
- 477853-96-6(4-Hydroxy-6-(2-Methoxyphenyl)-2-Phenyl-5-Pyrimidinecarbonitrile)
- 2305621-52-5(2-Bromo-5-ethynyl-1,3-difluorobenzene)
- 51220-84-9(Methyl 4-Methyl-2-{(4-Methylphenyl)SulfonylAmino}Pentanoate)
- 2877637-20-0(4-chloro-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-1,3-benzothiazole)
- 1935156-17-4(2-(But-2-ynyloxy)pyridine-3-carbothioamide)
- 2248369-46-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-chloro-4-fluorophenoxy)acetate)
- 1804835-88-8(5-(Fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
